molecular formula C16H13N3O2S2 B2602702 (2E)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide CAS No. 886913-91-3

(2E)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2602702
CAS No.: 886913-91-3
M. Wt: 343.42
InChI Key: COMOBSQAKORGDB-BQYQJAHWSA-N
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Description

This high-purity (2E)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide is a specialized 1,3,4-oxadiazole derivative designed for pharmaceutical and life science research. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry known for its versatile biological activities and is a recognized pharmacophore in numerous FDA-approved drugs . This specific compound features a conjugated (2E)-3-(thiophen-2-yl)prop-2-enamide chain, a structural motif found in compounds under investigation as inhibitors of viral polymerases . The 3-(methylsulfanyl)phenyl substitution at the 5-position of the oxadiazole ring may further enhance its bioactive potential. Researchers are exploring this compound and its analogs primarily in two key areas: as potential antiviral agents, particularly building upon research showing similar 1,3,4-oxadiazole derivatives act as non-nucleoside dengue virus inhibitors targeting the NS5 polymerase , and as investigational anticancer agents, given the well-documented capacity of 1,3,4-oxadiazole conjugates to inhibit critical enzymes involved in cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . Its mechanism of action is likely tied to targeted enzyme inhibition, a common trait of the 1,3,4-oxadiazole class, which allows these compounds to selectively interact with nucleic acids, enzymes, and globular proteins to disrupt essential cellular processes in pathogens or abnormal cells . Provided as a For Research Use Only (RUO) product, this compound is strictly for laboratory investigations such as in vitro assay development, mechanism of action studies, and hit-to-lead optimization campaigns in drug discovery. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(E)-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c1-22-13-5-2-4-11(10-13)15-18-19-16(21-15)17-14(20)8-7-12-6-3-9-23-12/h2-10H,1H3,(H,17,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMOBSQAKORGDB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Thiophene Ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the oxadiazole core.

    Final Assembly: The final step involves the formation of the enamide linkage, typically through a condensation reaction between an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structure and Composition

The molecular formula of (2E)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide is C13H12N4OS2. It features a complex structure that includes an oxadiazole ring, a thiophene moiety, and a methylsulfanyl group. This unique combination contributes to its diverse biological activities.

Physical Properties

The compound has a molecular weight of approximately 284.39 g/mol and exhibits specific solubility characteristics that are relevant for its application in biological systems.

Antibacterial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antibacterial properties, particularly against resistant strains of bacteria. For instance, research has demonstrated that similar oxadiazole derivatives show efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Compounds featuring the oxadiazole structure have been investigated for their anticancer potential. The presence of the thiophene ring is believed to enhance the cytotoxic activity against various cancer cell lines. In vitro studies have shown that such compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

Neuropharmacological Effects

There is growing interest in the neuropharmacological applications of oxadiazoles. Some studies suggest that these compounds may act as ligands for GABA receptors, which are crucial in the modulation of neuronal excitability. This property positions them as potential candidates for treating anxiety disorders and epilepsy .

Case Study 1: Antibacterial Efficacy

In a study published in 2020, a series of oxadiazole derivatives were synthesized and evaluated for their antibacterial properties using disk diffusion methods. The results indicated that certain derivatives exhibited inhibition zones greater than 30 mm against resistant strains of S. aureus . This highlights the potential application of this compound in developing new antibacterial agents.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of similar compounds revealed that they could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study emphasized the role of the oxadiazole moiety in enhancing cytotoxicity .

Case Study 3: Neuropharmacological Research

Research exploring the neuropharmacological effects of oxadiazoles indicated their potential as GABA receptor agonists. In vitro assays demonstrated that these compounds could significantly modulate neurotransmitter release, suggesting therapeutic applications in treating anxiety and seizure disorders .

Mechanism of Action

The mechanism of action of (2E)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity. These interactions can affect various biological pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents log P (Predicted) Solubility (mg/mL)
Target Compound 1,3,4-Oxadiazole C₁₆H₁₃N₃O₂S₂ 343.42 3-(Methylsulfanyl)phenyl, Thiophene 3.5 <0.1 (aqueous)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l) 1,3,4-Oxadiazole C₁₆H₁₇N₅O₂S₂ 379.47 Ethoxyphenyl, Thiazole 2.8 0.5 (DMSO)
N-{5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide 1,3,4-Thiadiazole C₂₀H₂₁N₃O₂S₂ 399.53 Diphenyl, Methoxyethylsulfanyl 4.0 <0.1 (aqueous)
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole C₁₉H₂₁N₅O 335.40 Ethylphenyl, Methylphenyl 2.2 1.2 (methanol)

Key Observations :

  • Lipophilicity : The target compound’s log P (~3.5) is higher than 7l (2.8) due to the methylsulfanyl group’s hydrophobicity but lower than the diphenyl-substituted thiadiazole (4.0) .
  • Solubility : The thiophene and oxadiazole in the target compound contribute to poor aqueous solubility, similar to the thiadiazole analog. In contrast, the tetrazole derivative () shows higher solubility due to its ionizable tetrazole ring .

Mechanistic Differences

  • Electron Distribution : The oxadiazole in the target compound is less electron-rich than thiadiazole analogs (), affecting binding to targets like kinase enzymes.
  • Bioavailability : The methylsulfanyl group in the target compound improves membrane permeability compared to 7l’s ethoxyphenyl group but may reduce solubility .

Biological Activity

The compound (2E)-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structural formula of the compound is characterized by the presence of:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Thiophene ring : Associated with various pharmacological effects.
  • Methylsulfanyl group : Imparts unique electronic properties that may enhance biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
  • Receptor Modulation : Interaction with specific receptors can modulate signaling pathways related to cancer and other diseases.
  • Antioxidant Activity : The structure suggests potential for scavenging free radicals, thereby reducing oxidative stress in cells.

Biological Activities

The following table summarizes the key biological activities associated with this compound and related compounds:

Activity Description References
AnticancerExhibits cytotoxic effects against various cancer cell lines (e.g., MCF-7, HepG2).
Anti-inflammatoryInhibits pro-inflammatory cytokines and enzymes such as COX-II.
AntioxidantScavenges free radicals, reducing oxidative stress.
AntimicrobialShows activity against a range of bacterial and fungal pathogens.

Anticancer Activity

A study evaluated the anticancer properties of similar oxadiazole derivatives against human cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity with IC50 values ranging from 5 to 22 µM against HepG2 and MCF-7 cell lines, suggesting that modifications to the oxadiazole moiety can enhance efficacy against cancer cells .

Anti-inflammatory Effects

Research on compounds similar to this compound demonstrated their ability to inhibit COX-II activity effectively. This inhibition correlates with reduced levels of inflammatory markers in vivo, supporting their potential use in treating inflammatory diseases .

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